In-Depth Technical Guide to the Structural Properties of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
In-Depth Technical Guide to the Structural Properties of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, commonly known as TrixiePhos, is a monodentate biaryl phosphine ligand renowned for its efficacy in palladium-catalyzed cross-coupling reactions. Its bulky di-tert-butylphosphino group and binaphthyl backbone impart unique steric and electronic properties that are crucial for its catalytic activity. This technical guide provides a comprehensive overview of the structural properties of TrixiePhos, including its physicochemical characteristics, and discusses its role in facilitating challenging chemical transformations. While detailed crystallographic and NMR spectroscopic data remain elusive in publicly accessible literature, this guide consolidates available information and provides context through comparisons with related bulky phosphine ligands.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficiency and selectivity of these reactions are heavily reliant on the nature of the phosphine ligands coordinated to the palladium center. Bulky and electron-rich phosphine ligands, such as [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (TrixiePhos), have emerged as a critical class of ligands that promote the formation of catalytically active monoligated palladium species. These species are often more reactive in the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, especially with sterically demanding or electronically deactivated substrates.
TrixiePhos belongs to the broader family of Buchwald-type biaryl phosphine ligands, which are characterized by a phosphine substituent on one of the aryl rings of a biaryl scaffold. The steric hindrance provided by the two bulky tert-butyl groups on the phosphorus atom, combined with the rigid and sterically demanding 1,1'-binaphthyl framework, creates a unique coordination environment around the metal center, influencing both the stability and reactivity of the catalyst.
Physicochemical Properties
A summary of the key physicochemical properties of [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine is presented in the table below. This information is crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 255836-67-0 | [1][2] |
| Molecular Formula | C₂₈H₃₁P | [1][2] |
| Molecular Weight | 398.53 g/mol | [3] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 144-148 °C | [2][5] |
| Synonyms | TrixiePhos, rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl | [6] |
Structural Analysis
The key structural characteristics of TrixiePhos are the C-P bond connecting the di-tert-butylphosphino group to the binaphthyl system and the atropisomerism arising from the restricted rotation around the C-C single bond linking the two naphthalene rings. The bulky tert-butyl groups play a significant role in dictating the conformational preferences of the ligand and the steric environment it imposes on a coordinated metal center.
3.1. Conformational Analysis
The rotation around the C-C bond of the binaphthyl core and the C-P bond is subject to significant steric hindrance. This restricted rotation leads to a well-defined, albeit chiral, three-dimensional structure. Computational studies on similar bulky biaryl phosphine ligands suggest that the lowest energy conformations are those that minimize steric clashes between the phosphine substituents and the adjacent aryl ring. This often results in a "propeller-like" arrangement of the aryl groups around the phosphorus atom. The dihedral angle between the two naphthalene rings is a critical parameter that influences the overall shape and steric bulk of the ligand.
Role in Catalysis
The structural properties of TrixiePhos are directly linked to its performance as a ligand in catalysis. The steric bulk is a key feature that promotes the formation of highly reactive, monoligated palladium(0) complexes, which are often the active species in cross-coupling reactions.
4.1. Catalytic Cycle in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a prominent example of a reaction where bulky phosphine ligands like TrixiePhos excel. The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. A simplified representation of the Suzuki-Miyaura catalytic cycle.
The bulky nature of TrixiePhos (represented as 'L' in the diagram) facilitates the dissociation of a second ligand from a PdL₂ species to generate the more reactive monoligated PdL complex. This is particularly advantageous for the oxidative addition of sterically hindered or electron-rich aryl halides. Furthermore, the steric pressure exerted by the ligand can accelerate the final reductive elimination step, leading to faster product formation and higher turnover numbers. Computational studies on related systems have shown that bulky ligands can significantly lower the energy barrier for these key steps.[7]
Experimental Protocols
Figure 2. Conceptual workflow for the synthesis of TrixiePhos.
5.1. General Procedure for Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand
The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction that would typically employ a ligand like TrixiePhos.
Materials:
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Aryl halide (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (0.04 mmol, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 mmol)
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Anhydrous solvent (e.g., toluene or dioxane, 5 mL)
Procedure:
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To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, [1,1'-Binaphthalen]-2-yldi-tert-butylphosphine, and the base.
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Add the anhydrous solvent via syringe.
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Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.
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After completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Conclusion
[1,1'-Binaphthalen]-2-yldi-tert-butylphosphine (TrixiePhos) is a valuable ligand in the arsenal of synthetic organic chemists, particularly for challenging palladium-catalyzed cross-coupling reactions. Its efficacy stems from its well-defined steric bulk and electron-rich nature, which promote the formation of highly active monoligated palladium catalysts. While a comprehensive public database of its precise structural parameters from X-ray crystallography and detailed NMR analysis is currently lacking, the available data and comparisons with analogous systems provide a strong foundation for understanding its structure-activity relationship. Further detailed experimental and computational studies would be highly beneficial to the scientific community to fully elucidate the nuanced structural features that govern its remarkable catalytic performance.
References
- 1. RAC-2-(DI-T-BUTYLPHOSPHINO)-1,1'-BINAPHTHYL | 255836-67-0 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. rac-2-(Di-t-butylphosphino)-1,1'-binaphthyl, 98% (TrixiePhos) | Combination | DalChem - manufacture of specialty chemicals [dalchem.com]
- 4. racemic-2-Di-t-butylphosphino-1,1'-binaphthyl, 98% TrixieP… [cymitquimica.com]
- 5. 255836-67-0 CAS MSDS (RAC-2-(DI-T-BUTYLPHOSPHINO)-1,1'-BINAPHTHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. webhome.weizmann.ac.il [webhome.weizmann.ac.il]
